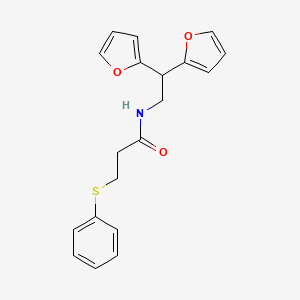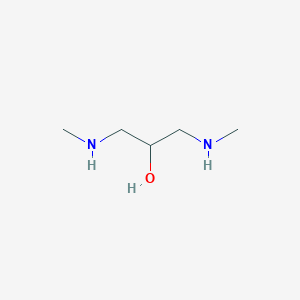
1,3-Bis(methylamino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(methylamino)propan-2-ol is a chiral organic compound that has gained significant attention in the scientific community due to its unique chemical properties. It is a tertiary amine that contains two methylamino groups and a hydroxyl group, making it an excellent candidate for use in various chemical reactions. This compound is also known for its applications in different fields of research and industry.
Mécanisme D'action
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Its water solubility is slightly soluble , which may influence its bioavailability .
Result of Action
This compound has been shown to have a variety of biological properties, including antimicrobial, antifungal, and antiviral activities. It has also been shown to be effective against cancer cells.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water may affect its distribution in the body and its interaction with biological targets . More research is needed to fully understand how environmental factors influence the action of this compound .
Analyse Biochimique
Biochemical Properties
It is known that this compound has a variety of biological properties, including antimicrobial, antifungal, and antiviral activities. It has also been shown to be effective against cancer cells
Molecular Mechanism
It is known that it can participate in various chemical reactions due to its unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(methylamino)propan-2-ol can be synthesized using various methods. One common method involves the reaction of formaldehyde and dimethylamine to produce 1,3-dimethylamino-2-propanol, which can then be further reacted with formaldehyde and methylamine to obtain this compound. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes to maximize efficiency and output. The use of advanced analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), gas chromatography-mass spectrometry (GC-MS), and infrared spectroscopy (IR) ensures the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(methylamino)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various amines, ketones, and substituted derivatives, which can be further utilized in different chemical processes and applications.
Applications De Recherche Scientifique
1,3-Bis(methylamino)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of novel metallophthalocyanines, which are significant in catalysis and materials science.
Biology: The compound has been studied for its antimicrobial, antifungal, and antiviral properties.
Industry: It is used as a pH regulator and co-solvent in various chemical reactions, as well as in the synthesis of corrosion inhibitors and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethylamino-2-propanol: Similar in structure but lacks the additional methylamino group.
3-(Methylamino)propan-1-ol: Contains a single methylamino group and a hydroxyl group but differs in the position of the functional groups.
Uniqueness
1,3-Bis(methylamino)propan-2-ol is unique due to its dual methylamino groups and hydroxyl group, which provide it with distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic compounds and in applications requiring specific chemical interactions.
Propriétés
IUPAC Name |
1,3-bis(methylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c1-6-3-5(8)4-7-2/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNHRPFNCJRRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CNC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633378.png)

![6-chloro-5-cyano-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2633381.png)
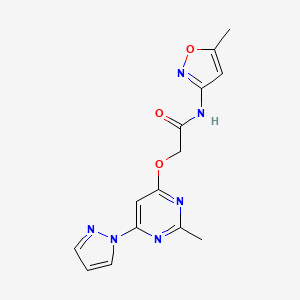
![(4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2633383.png)
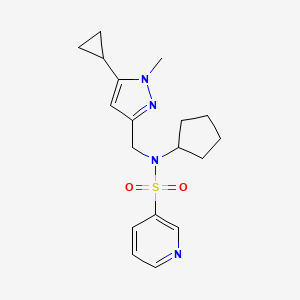
![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2633387.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B2633389.png)
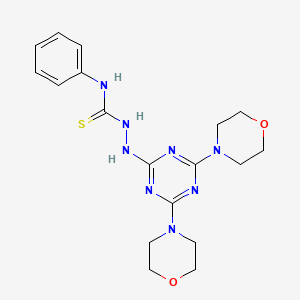
![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B2633393.png)
![2-[2-(3-furyl)vinyl]-5-hydroxy-1-benzofuran-3-carbaldehyde](/img/structure/B2633395.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2633398.png)
![(Z)-4-benzoyl-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633399.png)
